molecular formula C14H23N B13221829 3-Ethyl-1-(4-methylphenyl)pentan-1-amine

3-Ethyl-1-(4-methylphenyl)pentan-1-amine

Cat. No.: B13221829
M. Wt: 205.34 g/mol
InChI Key: NLUBJEMDUSEIQG-UHFFFAOYSA-N
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Description

3-Ethyl-1-(4-methylphenyl)pentan-1-amine is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally related to the naturally occurring compound cathinone, found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(4-methylphenyl)pentan-1-amine typically involves the reaction of 4-methylbenzaldehyde with ethylamine and a suitable reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-(4-methylphenyl)pentan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amine group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amines.

Scientific Research Applications

3-Ethyl-1-(4-methylphenyl)pentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-(4-methylphenyl)pentan-1-amine involves its interaction with various molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic systems. The compound may modulate the release and reuptake of neurotransmitters, leading to its psychoactive effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-1-(4-methylphenyl)pentan-1-amine
  • 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine
  • 4-Methyl-1-(4-fluorophenyl)pentan-1-amine

Uniqueness

3-Ethyl-1-(4-methylphenyl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ethyl and methyl substituents on the phenyl ring and pentan-1-amine backbone contribute to its unique reactivity and interaction with biological targets.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

3-ethyl-1-(4-methylphenyl)pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13/h6-9,12,14H,4-5,10,15H2,1-3H3

InChI Key

NLUBJEMDUSEIQG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CC(C1=CC=C(C=C1)C)N

Origin of Product

United States

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